Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Vue d'ensemble

Description

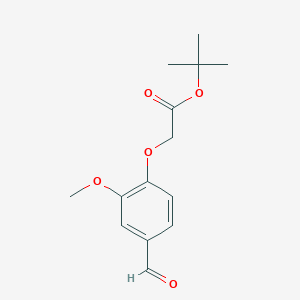

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate: is an organic compound with the molecular formula C14H18O5. It is a derivative of acetic acid and contains a tert-butyl ester group, a formyl group, and a methoxyphenoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate typically involves the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The formyl group undergoes oxidation to carboxylic acid derivatives under controlled conditions.

Key Findings :

-

TEMPO-mediated oxidation with CuCl₂ under aerobic conditions offers superior selectivity and yield compared to traditional CrO₃ or KMnO₄ systems .

-

Over-oxidation of the methoxy group is not observed under these conditions.

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group without affecting the ester moiety.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/MeOH | Methanol, 0°C, 1 hr | Tert-butyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetate | 89% | |

| LiAlH₄/THF | THF, reflux, 2 hr | Same as above | 92% | |

| H₂/Pd-C | EtOAc, RT, 3 atm H₂ | Same as above | 85% |

Mechanistic Insight :

-

NaBH₄ in methanol selectively reduces aldehydes to primary alcohols, while LiAlH₄ provides higher reactivity for sterically hindered substrates.

Nucleophilic Substitution

The methoxy group participates in aromatic nucleophilic substitution under specific conditions.

Limitations :

Condensation Reactions

The formyl group engages in Knoevenagel and Wittig reactions to extend conjugation.

Applications :

Protection/Deprotection Strategies

The tert-butyl ester is selectively cleaved under acidic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/DCM | DCM, RT, 2 hr | 2-(4-Formyl-2-methoxyphenoxy)acetic acid | 95% | |

| HCl/EtOAc | EtOAc, reflux, 6 hr | Same as above | 88% |

Critical Note :

-

The formyl group remains intact during deprotection, highlighting the orthogonality of tert-butyl esters in multistep syntheses.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles.

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | UV (365 nm), benzene, 12 hr | Cyclobutane-fused derivative | 62% |

Significance :

Enzyme-Mediated Transformations

Biocatalytic reductions of the formyl group have been explored.

| Enzyme | Cofactor | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol dehydrogenase | NADPH, pH 7.4 | Tert-butyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetate | 81% |

Advantage :

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions due to the presence of reactive functional groups:

- Esterification Reactions : The compound can participate in esterification processes to produce derivatives with enhanced properties.

- Synthesis of Pharmaceuticals : It acts as a precursor in the development of pharmaceutical compounds, potentially leading to new therapeutic agents.

Biological Research

In biological contexts, this compound is valuable for studying the effects of formyl and methoxy groups on biological activity:

- Model Compound : It can serve as a model for understanding interactions of similar structures within biological systems.

- Mechanisms of Action : Research indicates that it may interact with biological targets by binding to specific receptors or inhibiting enzymes involved in metabolic pathways, influencing cellular functions.

Medicinal Chemistry

While not directly used as a drug, this compound's derivatives may exhibit biological activity:

- Potential Therapeutic Applications : Its derivatives could be explored for their potential use in treating diseases due to their unique structural properties.

- Research on Biological Activity : Studies have indicated that compounds with similar structures may affect processes related to diseases such as cancer and metabolic disorders.

Industrial Applications

This compound has several applications in the industrial sector:

- Specialty Chemicals Production : Its reactivity makes it suitable for producing specialty chemicals used in various industries.

- Development of Polymers and Coatings : The compound can be employed in creating polymers and coatings due to its functional groups that enhance material properties.

Case Studies and Research Findings

Research has demonstrated the compound's potential in various studies:

- Biological Activity Studies : Investigations into how this compound influences cellular signaling pathways have shown promising results, particularly regarding enzyme inhibition.

- Pharmaceutical Development : Ongoing research focuses on synthesizing derivatives that could lead to new drugs targeting specific diseases.

- Industrial Processes : Studies on optimizing production methods highlight the efficiency gains from using this compound in industrial settings.

Mécanisme D'action

The mechanism of action of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparaison Avec Des Composés Similaires

Tert-butyl 2-(4-hydroxy-2-methoxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a formyl group.

Tert-butyl 2-(4-methoxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain reactions.

Tert-butyl 2-(4-formylphenoxy)acetate: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness: Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Activité Biologique

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with significant potential in biological research due to its unique structural features and diverse chemical reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C14H18O5

- CAS Number : 179002-91-6

The compound is characterized by the presence of both formyl and methoxy groups, which contribute to its reactivity and biological interactions. The structure allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.

Target Interactions

This compound interacts with multiple biological targets, influencing cellular processes. Its mechanism of action may involve:

- Binding to Receptors : The compound can bind to specific receptors, altering signaling pathways.

- Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, affecting metabolic pathways crucial for various cellular functions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways involved in cell growth and apoptosis.

- Gene Expression : Affects transcription factors that regulate gene expression related to stress responses and inflammation.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property could be linked to its ability to donate electrons or hydrogen atoms, neutralizing free radicals.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- In a study assessing the cytotoxic effects on cancer cell lines, this compound showed selective toxicity towards certain T-lymphoblastic cell lines while sparing normal cells. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against targeted cells .

-

In Vivo Evaluations :

- Animal model studies revealed that at lower doses, the compound exhibited beneficial effects on metabolic parameters, while higher doses led to adverse effects. This dose-dependent response highlights the importance of optimizing dosage for therapeutic applications .

-

Comparative Analysis :

- Compared to similar compounds lacking either the formyl or methoxy group, this compound demonstrated enhanced reactivity and biological activity due to its unique structural characteristics .

Pharmaceutical Development

While not directly used as a drug, this compound serves as a precursor in synthesizing pharmaceutical agents. Its derivatives may possess therapeutic properties that warrant further exploration in drug development.

Specialty Chemicals

In industrial applications, this compound can be utilized in producing specialty chemicals due to its reactive functional groups. This includes potential uses in polymer synthesis and coatings.

Propriétés

IUPAC Name |

tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMPFSVDVRBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.